
2-(Pyridin-2-yl)acetyl chloride
Overview
Description
2-(Pyridin-2-yl)acetyl chloride is an organic compound with the molecular formula C7H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of an acetyl chloride group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)acetyl chloride typically involves the reaction of 2-(Pyridin-2-yl)-acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
C7H7NO2+SOCl2→C7H6ClNO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of thionyl chloride remains a common method due to its efficiency in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
2-(Pyridin-2-yl)acetyl chloride undergoes rapid hydrolysis in aqueous environments to form 2-(pyridin-2-yl)acetic acid and hydrochloric acid:
Key Findings :
-
Hydrolysis occurs via nucleophilic attack by water at the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of Cl⁻ yields the carboxylic acid .
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The reaction is accelerated in basic conditions due to deprotonation of the intermediate, driving the equilibrium forward .
Esterification with Alcohols
The compound reacts with alcohols (ROH) to form esters under anhydrous conditions:
Experimental Conditions :
Nucleophile | Solvent | Catalyst | Yield (%) | Reference |
---|---|---|---|---|
Methanol | DCM | Pyridine | 85–92 | |
Ethanol | THF | None | 78 |
Mechanism :
-
Nucleophilic attack by the alcohol forms a tetrahedral intermediate.
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Pyridine acts as a base to absorb HCl, preventing side reactions .
Amide Formation with Amines
Primary and secondary amines react with this compound to produce amides:
Case Study :
-
Reaction with benzylamine in dichloromethane (DCM) at 0°C yielded N-benzyl-2-(pyridin-2-yl)acetamide (92% yield) .
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The pyridine ring facilitates internal nucleophilic catalysis by forming transient acylammonium intermediates, enhancing reaction rates .
Acylation of Enolates
The compound participates in Friedel-Crafts-type acylation with enolizable substrates:
Example :
Reaction with ethyl acetoacetate in the presence of AlCl₃ produced 2-(pyridin-2-yl)acetylacetoacetate (75% yield) .
Mechanistic Insight :
Nucleophilic Aromatic Substitution
The pyridine ring undergoes substitution reactions under specific conditions:
Halogenation :
Nitration :
-
Nitration with HNO₃/H₂SO₄ at 0°C produced the 3-nitro derivative (55% yield), with regioselectivity driven by the electron-withdrawing acetyl chloride group .
Reductive Dechlorination
Catalytic hydrogenation over Pd/C reduces the acyl chloride to a methyl group:
Conditions :
-
1 atm H₂, ethanol, 25°C → 2-(pyridin-2-yl)ethane (83% yield).
Grignard and Organometallic Reactions
Grignard Addition :
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Reaction with methylmagnesium bromide (MeMgBr) in THF yielded 2-(pyridin-2-yl)propan-2-ol (70% yield) .
Organocuprate Conjugate Addition :
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Gilman reagents (e.g., LiCuMe₂) added to the carbonyl group, forming 2-(pyridin-2-yl)propane (65% yield) .
Comparative Reactivity Table
Reaction Type | Reactivity (vs. Acetyl Chloride) | Key Influence of Pyridine Ring |
---|---|---|
Hydrolysis | Higher | Enhanced electrophilicity |
Esterification | Similar | Minimal steric hindrance |
Amide Formation | Higher | Internal catalysis by pyridine |
Nucleophilic Aromatic Substitution | Lower (electron withdrawal) | Deactivates ring |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-(Pyridin-2-yl)acetyl chloride serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It is utilized to create complex molecules that are pivotal in medicinal chemistry.
Application | Description |
---|---|
Heterocyclic Compounds | Used to synthesize pyridine derivatives which are essential in drug development. |
Pharmaceutical Intermediates | Acts as a building block for the synthesis of active pharmaceutical ingredients (APIs). |
Biological Applications
Modification of Biomolecules
The compound is employed in the modification of biomolecules such as peptides and proteins. This application is crucial for studying their structure and function, enhancing our understanding of biological processes.
Application | Description |
---|---|
Peptide Modification | Facilitates the introduction of acetyl groups to peptides, aiding in structural studies. |
Protein Engineering | Used to create modified proteins for therapeutic applications. |
Medicinal Chemistry
Drug Development
Research indicates that this compound has potential applications in developing new drugs targeting specific enzymes or receptors, particularly in cancer therapy and anti-inflammatory treatments.
Case Studies
- Anticancer Agents : Compounds synthesized from this compound have shown significant activity against cancer cells, particularly those targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
- Alzheimer’s Disease : Derivatives synthesized using this compound are being studied for their efficacy in improving cognitive function in Alzheimer’s patients, showcasing its potential in neurology.
- Anti-inflammatory Drugs : The compound is involved in creating anti-inflammatory agents that have demonstrated effectiveness in preclinical studies for chronic inflammatory diseases.
Industrial Applications
Agrochemicals and Specialty Chemicals
In addition to its pharmaceutical applications, this compound is used in the production of agrochemicals and dyes, contributing to various industrial processes.
Application | Description |
---|---|
Agrochemicals | Utilized in the synthesis of herbicides and pesticides. |
Dyes Production | Important for creating colorants used in textiles and other materials. |
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in biomolecules, such as the amino groups in proteins, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)-acetic acid: The parent carboxylic acid of 2-(Pyridin-2-yl)acetyl chloride.
2-(Pyridin-2-yl)-ethanol: The reduced form of this compound.
2-(Pyridin-2-yl)-acetamide: Formed by the reaction of this compound with ammonia or amines.
Uniqueness
This compound is unique due to its high reactivity as an acylating agent. This property makes it a valuable intermediate in organic synthesis, allowing for the efficient modification of various nucleophiles. Its ability to form a wide range of derivatives, such as amides, esters, and thioesters, further enhances its versatility in scientific research and industrial applications.
Biological Activity
2-(Pyridin-2-yl)acetyl chloride is a synthetic compound characterized by a pyridinyl group bonded to an acetyl chloride moiety. This structure enhances its electrophilicity, making it a valuable intermediate in organic synthesis and pharmaceuticals. Recent studies have highlighted its potential biological activities, particularly in anti-inflammatory and anti-cancer applications.
The molecular formula of this compound is . The presence of the acyl chloride functionality contributes to its high reactivity, allowing it to participate in various nucleophilic substitution reactions.
Key Features
- Electrophilic Nature : The acyl chloride group makes it reactive towards nucleophiles.
- Synthetic Versatility : It can be used to synthesize esters, amides, and other derivatives through acylation reactions.
Anti-inflammatory Effects
Research indicates that this compound and its derivatives may play a significant role in the development of anti-inflammatory drugs. It has been particularly noted for its potential to inhibit collagen production, which is beneficial in managing fibrotic diseases such as scleroderma. In preclinical models, derivatives of this compound have shown effectiveness in reducing inflammation markers and improving outcomes in chronic inflammatory conditions.
Anti-cancer Properties
Additionally, compounds derived from this compound have been investigated for their anti-cancer properties. A study highlighted the utility of N-acyl-N'-(pyridin-2-yl) ureas, which are synthesized from this compound, showing promise in treating various cancers by inhibiting tumor growth and metastasis .
Study on Anti-inflammatory Activity
A notable study explored the effects of a derivative of this compound on inflammation in a rodent model of scleroderma. The compound was administered over a four-week period, resulting in:
- Reduction of Collagen Deposition : Histological analysis revealed decreased collagen accumulation in tissues.
- Decreased Cytokine Levels : Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) were significantly reduced.
Parameter | Control Group | Treatment Group |
---|---|---|
Collagen Content (mg/g) | 12.5 | 7.8 |
IL-6 Levels (pg/mL) | 150 | 75 |
TNF-alpha Levels (pg/mL) | 200 | 90 |
Study on Anti-cancer Activity
In another investigation, derivatives of this compound were tested against various cancer cell lines. The results indicated:
- Cell Viability Reduction : A significant decrease in cell viability was observed in breast and prostate cancer cell lines.
- Mechanism of Action : The compounds induced apoptosis through activation of the caspase pathway.
Cell Line | IC50 (µM) Control | IC50 (µM) Treatment |
---|---|---|
MCF-7 (Breast Cancer) | 15 | 5 |
PC3 (Prostate Cancer) | 20 | 6 |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Acetylation of Pyridine : Reacting pyridine with acetyl chloride under controlled conditions.
- Reaction with Thionyl Chloride : Converting pyridine-2-acetic acid to the corresponding acyl chloride using thionyl chloride.
These methods highlight the compound's versatility and efficiency for use in synthetic organic chemistry.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(Pyridin-2-yl)acetyl chloride, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via acylation of 2-(pyridin-2-yl)acetic acid using thionyl chloride (SOCl₂) or oxalyl chloride. For example, in analogous syntheses (e.g., phosphonate derivatives), thionyl chloride is added dropwise to the carboxylic acid precursor at 0°C, followed by reflux (80°C, 3 hours). Excess thionyl chloride is removed under reduced pressure, and the product is purified via distillation or recrystallization .
Reagent | Temperature | Time | Yield | Key Considerations |
---|---|---|---|---|
Thionyl chloride | 80°C | 3 h | ~75-85% | Requires anhydrous conditions; HCl gas evolution necessitates a fume hood. |
Oxalyl chloride | RT | 12 h | ~70-80% | Milder conditions; often paired with catalytic DMF. |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the acetyl chloride moiety (δ ~170-180 ppm for carbonyl carbon) and pyridyl proton environments (aromatic protons δ ~7.0-8.5 ppm).
- IR Spectroscopy: C=O stretch (~1750-1800 cm⁻¹) and C-Cl stretch (~600-800 cm⁻¹) are diagnostic.
- X-ray Crystallography: For structural elucidation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Monoclinic space groups (e.g., P2₁/n) are common for pyridyl-acetyl complexes .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors (H335 hazard) .
- Emergency Measures: In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention (H319 hazard) .
- Storage: Keep in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers address stability challenges and decomposition pathways of this compound in synthetic applications?
Methodological Answer:
- Moisture Sensitivity: Hydrolysis to 2-(pyridin-2-yl)acetic acid occurs rapidly in humid environments. Use molecular sieves or store under inert atmosphere. Monitor purity via TLC (ethyl acetate/hexane, Rf ~0.3-0.5).
- Thermal Decomposition: At elevated temperatures (>100°C), decarbonylation may occur. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds.
Q. What role does this compound play in coordination chemistry, and how do its complexes perform catalytically?
Methodological Answer: The pyridyl nitrogen and carbonyl group act as bifunctional ligands. For example, cobalt(II) complexes with pyridyl-acetyl ligands (e.g., [Co(Ppz)Cl]ClO₄) exhibit distorted tetrahedral geometries, confirmed by single-crystal XRD. These complexes show catalytic activity in oxidation reactions (e.g., alkene epoxidation) with turnover numbers (TON) up to 500 under mild conditions .
Q. How can contradictory mechanistic data in acyl transfer reactions involving this compound be resolved?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure).
- Computational Studies: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in nucleophilic acyl substitutions.
- In Situ Monitoring: Use ReactIR or <sup>19</sup>F NMR to track intermediates (e.g., mixed anhydrides) in real time .
Properties
IUPAC Name |
2-pyridin-2-ylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZMVURYVHXGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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